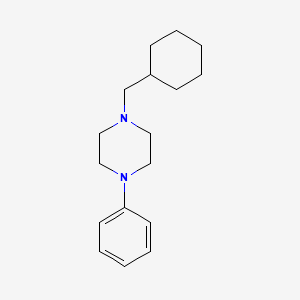

1-(Cyclohexylmethyl)-4-phenylpiperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(cyclohexylmethyl)-4-phenylpiperazine is a member of piperazines.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 1-(Cyclohexylmethyl)-4-phenylpiperazine derivatives as anticancer agents. For instance, derivatives of piperazine have shown selective cytotoxicity against cancer cell lines while sparing normal cells. In vitro evaluations demonstrated that certain piperazine derivatives significantly reduced the viability of MCF7 breast cancer cells without adversely affecting MCF10A normal breast cells, indicating a promising therapeutic index for these compounds .

Neuropharmacology

The compound has been investigated for its effects on the central nervous system. Its structural similarity to other psychoactive substances suggests potential applications in treating mood disorders and anxiety. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects .

Antipsychotic Properties

Due to its ability to interact with dopamine receptors, this compound may also possess antipsychotic properties. Studies have shown that compounds with similar structures can act as antagonists at dopamine D2 receptors, which are implicated in schizophrenia and other psychotic disorders .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives. SAR studies have revealed that modifications to the piperazine ring or substituents can significantly impact potency and selectivity against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Cyclohexyl group substitution | Increased lipophilicity and receptor binding |

| Phenyl ring modifications | Enhanced selectivity for specific receptor subtypes |

| Alkyl chain length variations | Altered pharmacokinetic profiles |

Case Study 1: Anticancer Efficacy

In one study, a series of piperazine derivatives were synthesized and evaluated against human breast cancer cell lines. The results indicated that compounds containing the cyclohexylmethyl substitution exhibited significant antiproliferative effects at low micromolar concentrations, showcasing their potential as novel anticancer agents .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the behavioral effects of this compound in animal models of anxiety. The compound demonstrated dose-dependent anxiolytic-like effects in the elevated plus-maze test, suggesting its utility in treating anxiety disorders .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Cyclohexylmethyl)-4-phenylpiperazine, and what challenges arise in achieving high yields?

- Methodology : Multi-step synthesis is typically required, starting with cyclohexylmethyl and phenyl precursors. A common approach involves nucleophilic substitution or reductive amination to form the piperazine core, followed by functionalization of substituents. For example, cyclization of diamine derivatives with sulfonium salts under controlled pH (6–8) and temperature (60–80°C) can yield the piperazine backbone . Challenges include regioselectivity in substituent addition and purification of intermediates, which may require column chromatography or recrystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, aromatic protons at δ 6.8–7.4 ppm) and carbon types (e.g., quaternary carbons in the piperazine ring) .

- IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) specific to the piperazine ring .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 273.2) and fragmentation patterns (e.g., loss of cyclohexylmethyl group).

Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?

- Methodology :

- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Piperazine derivatives often show higher solubility in polar aprotic solvents .

- Stability : Monitor degradation via HPLC under varying pH (3–10), temperature (4–40°C), and light exposure. Hydrolytic instability may occur in acidic conditions due to protonation of the piperazine nitrogen .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?

- Methodology :

- Dose-Response Studies : Use in vitro assays (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines like MCF-7 or HeLa) to establish potency thresholds .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm whether observed effects are mediated by specific receptors (e.g., serotonin 5-HT₁A) or enzymes (e.g., kinases) .

- Data Normalization : Control for batch-to-batch variability in compound purity via HPLC and adjust activity metrics accordingly.

Q. How does the stereochemistry of the cyclohexylmethyl group influence receptor binding selectivity?

- Methodology :

- Chiral Synthesis : Prepare enantiomers using chiral catalysts (e.g., BINAP-Ru complexes) or resolve racemic mixtures via chiral HPLC .

- Molecular Docking : Compare binding affinities of enantiomers to target receptors (e.g., σ receptors) using software like AutoDock Vina.

- Pharmacological Assays : Test enantiomers in functional assays (e.g., cAMP inhibition for GPCR activity) to correlate stereochemistry with efficacy .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Methodology :

- ADME Studies : Administer the compound to rodents (e.g., Sprague-Dawley rats) and measure plasma half-life, bioavailability, and metabolite profiles via LC-MS/MS .

- Toxicology : Conduct acute toxicity tests (OECD 423) and histopathological analysis of liver/kidney tissues. Piperazine derivatives may exhibit hepatotoxicity at high doses (>100 mg/kg) .

- Blood-Brain Barrier Penetration : Use in situ brain perfusion techniques to assess CNS accessibility, critical for neuropharmacology applications .

Q. Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported IC₅₀ values across different studies?

- Methodology :

- Standardized Protocols : Adopt consensus assays (e.g., MTT for cytotoxicity) with shared cell lines and serum-free media to minimize variability .

- Inter-Laboratory Validation : Collaborate with independent labs to replicate results under identical conditions (e.g., 37°C, 5% CO₂, 48-hour exposure).

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and confounding factors (e.g., solvent used: DMSO vs. PBS) .

Q. What analytical methods confirm the absence of toxic byproducts (e.g., nitrosoamines) in synthesized batches?

- Methodology :

- LC-MS/MS Screening : Detect trace impurities (limit of quantification: 0.1 ppm) using reverse-phase columns and MRM transitions .

- Genotoxicity Assays : Perform Ames tests (OECD 471) with Salmonella strains (TA98, TA100) to assess mutagenic potential of byproducts .

Q. Experimental Design Optimization

Q. What computational tools predict the metabolic pathways of this compound?

- Methodology :

- In Silico Metabolism : Use software like Meteor (Lhasa Limited) to simulate Phase I/II reactions (e.g., CYP3A4-mediated oxidation, glucuronidation) .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic fate via mass spectrometry .

Q. How can researchers improve the compound’s selectivity for a target receptor over off-target binding?

- Methodology :

- SAR Studies : Modify substituents (e.g., replace cyclohexylmethyl with bicyclic groups) and test analogs in radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors) .

- Cryo-EM : Resolve ligand-receptor complexes to identify critical binding interactions (e.g., hydrogen bonds with Asp3.32 in GPCRs) .

属性

分子式 |

C17H26N2 |

|---|---|

分子量 |

258.4 g/mol |

IUPAC 名称 |

1-(cyclohexylmethyl)-4-phenylpiperazine |

InChI |

InChI=1S/C17H26N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h2,5-6,9-10,16H,1,3-4,7-8,11-15H2 |

InChI 键 |

PMEZNKKHVUVRIR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CN2CCN(CC2)C3=CC=CC=C3 |

规范 SMILES |

C1CCC(CC1)CN2CCN(CC2)C3=CC=CC=C3 |

溶解度 |

17 [ug/mL] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。